![molecular formula C13H18Br2ClNO B1441160 4-[2-(2,4-Dibromphenoxy)ethyl]piperidinhydrochlorid CAS No. 1219972-15-2](/img/structure/B1441160.png)

4-[2-(2,4-Dibromphenoxy)ethyl]piperidinhydrochlorid

Übersicht

Beschreibung

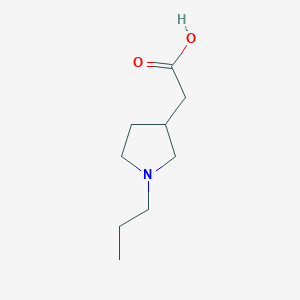

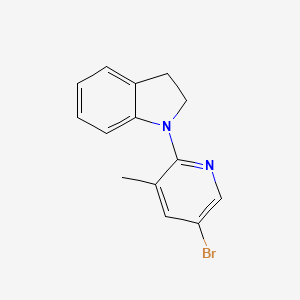

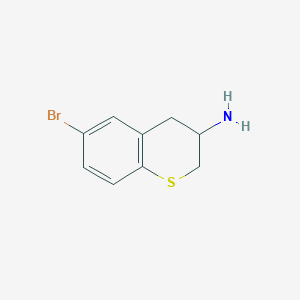

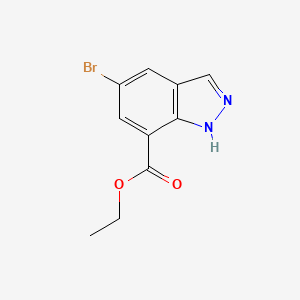

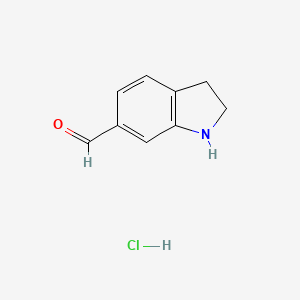

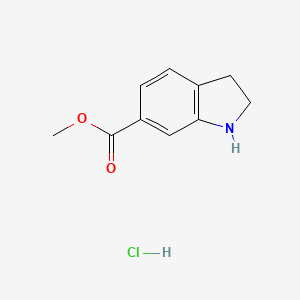

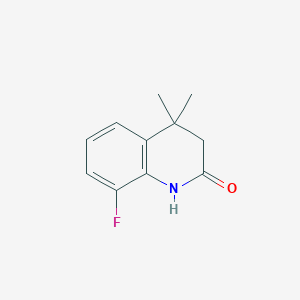

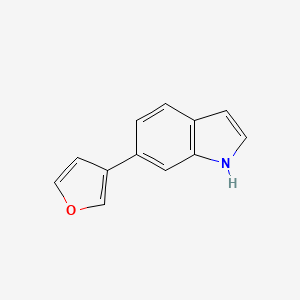

4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a 2-(2,4-dibromophenoxy)ethyl group, and it exists as a hydrochloride salt. The presence of bromine atoms in the phenoxy group contributes to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

Piperidinderivate: , einschließlich 4-[2-(2,4-Dibromphenoxy)ethyl]piperidinhydrochlorid, sind in der Pharmakologie von Bedeutung, da sie in verschiedenen pharmazeutischen Klassen vorkommen . Sie werden oft auf ihr Potenzial als therapeutische Wirkstoffe untersucht. Die Struktur der Verbindung ermöglicht die Entwicklung neuer Medikamente durch Modifikation ihrer Piperidin-Einheit, was zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen kann.

Materialwissenschaften

In der Materialwissenschaft könnte diese Verbindung aufgrund ihres Potenzials, als elektronenreiches Gerüst zu wirken, bei der Synthese von organischen Halbleitern oder leitenden Polymeren eingesetzt werden. Der Piperidinring kann Teil der Kernstruktur in der organischen Elektronik sein und die elektronischen Eigenschaften des Materials beeinflussen .

Landwirtschaftliche Chemie

Die bromierte Phenoxygruppe in der Struktur der Verbindung deutet darauf hin, dass sie bei der Entwicklung von Agrochemikalien wie Pestiziden oder Herbiziden eingesetzt werden könnte. Ihre strukturelle Ähnlichkeit mit bekannten Agrochemikalien könnte sie zu einem Kandidaten für die Herstellung von Verbindungen machen, die bestimmte Schädlinge oder Unkräuter bekämpfen, ohne Nutzpflanzen zu schädigen .

Umweltwissenschaften

In den Umweltwissenschaften können Derivate dieser Verbindung auf ihre Fähigkeit untersucht werden, an Umweltgiften oder Schwermetallen zu binden, was möglicherweise zu Anwendungen in Sanierungstechnologien führt. Die Fähigkeit der Verbindung, stabile Komplexe mit anderen Substanzen zu bilden, könnte genutzt werden, um Schadstoffe aus Wasser oder Boden zu entfernen .

Analytische Chemie

Diese Verbindung kann als Standard oder Reagenz in der analytischen Chemie verwendet werden, insbesondere bei spektroskopischen Analysemethoden wie NMR, aufgrund ihrer einzigartigen Strukturmerkmale. Sie könnte bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Mischungen helfen .

Biochemie

In der Biochemie könnte die Wechselwirkung der Verbindung mit verschiedenen Enzymen und Rezeptoren untersucht werden. Sie könnte als Inhibitor oder Aktivator für bestimmte biochemische Pfade wirken und Erkenntnisse über den Wirkmechanismus verwandter bioaktiver Verbindungen liefern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-dibromophenol and 2-chloroethylpiperidine.

Etherification Reaction: 2,4-dibromophenol is reacted with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate to form 4-[2-(2,4-dibromophenoxy)ethyl]piperidine.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of the compound.

Types of Reactions:

Substitution Reactions: The bromine atoms in the phenoxy group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the piperidine ring.

Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed, leading to the formation of 2,4-dibromophenol and 2-chloroethylpiperidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Hydrolysis Products: 2,4-dibromophenol and 2-chloroethylpiperidine are the primary products.

Chemistry:

Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Catalysis: It can be used in catalytic processes due to its unique structure.

Biology and Medicine:

Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

Drug Development: It is explored as a precursor for the synthesis of pharmaceutical agents.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

Environmental Applications: It is studied for its potential use in environmental remediation processes.

Wirkmechanismus

The mechanism by which 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. The presence of the dibromophenoxy group allows for specific binding interactions, which can modulate the activity of these targets. The piperidine ring provides structural stability and contributes to the overall bioactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride: Similar structure but with chlorine atoms instead of bromine.

4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride: Contains fluorine atoms, leading to different reactivity and applications.

Uniqueness: 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other halogenated derivatives may not be as effective.

Eigenschaften

IUPAC Name |

4-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYVDIOXAVRLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219972-15-2 | |

| Record name | Piperidine, 4-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)

![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)

![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)